N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide is a complex organic compound that features a benzothiophene ring, a pyrazolopyridine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide typically involves multi-step organic synthesis. The process may include:
- Formation of the benzothiophene ring through cyclization reactions.
- Introduction of the cyano group via nucleophilic substitution.
- Synthesis of the pyrazolopyridine ring through condensation reactions.
- Coupling of the benzothiophene and pyrazolopyridine intermediates.
- Formation of the propanamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions would be optimized based on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule, such as an enzyme inhibitor or receptor ligand.
Medicine
In medicinal chemistry, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide could be explored for its potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzothiophene derivatives, pyrazolopyridine derivatives, or propanamide derivatives. Examples could include:
- Benzothiophene-2-carboxamide
- Pyrazolo[3,4-b]pyridine-6-carboxamide
- N-(4-cyano-3,5-dimethylphenyl)propanamide
Uniqueness
The uniqueness of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide lies in its combination of structural features, which may confer unique chemical and biological properties. This could include enhanced binding affinity to specific targets, improved stability, or novel reactivity patterns.
Properties
CAS No. |
1174833-99-8 |
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Molecular Formula |
C21H21F2N5O2S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanamide |
InChI |
InChI=1S/C21H21F2N5O2S/c1-11-18-13(19(22)23)9-17(30)28(20(18)26-27(11)2)8-7-16(29)25-21-14(10-24)12-5-3-4-6-15(12)31-21/h9,19H,3-8H2,1-2H3,(H,25,29) |
InChI Key |
HRHLMWWDPCXKQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N(C2=NN1C)CCC(=O)NC3=C(C4=C(S3)CCCC4)C#N)C(F)F |
Origin of Product |
United States |
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